3-(5-Iodotriazol-1-yl)piperidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

3-(5-Iodotriazol-1-yl)piperidine (CAS 2028960-78-1) is a heterocyclic building block composed of a piperidine ring N-substituted with a 5-iodo-1H-1,2,3-triazole moiety. Its molecular formula is C₇H₁₁IN₄ and its monoisotopic mass is 278.00284 Da.

Molecular Formula C7H11IN4
Molecular Weight 278.097
CAS No. 2028960-78-1
Cat. No. B2860141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Iodotriazol-1-yl)piperidine
CAS2028960-78-1
Molecular FormulaC7H11IN4
Molecular Weight278.097
Structural Identifiers
SMILESC1CC(CNC1)N2C(=CN=N2)I
InChIInChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-2-1-3-9-4-6/h5-6,9H,1-4H2
InChIKeyMSGQGSLUUQBRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Iodotriazol-1-yl)piperidine CAS 2028960-78-1: Core Physicochemical and Structural Baseline for Research Procurement


3-(5-Iodotriazol-1-yl)piperidine (CAS 2028960-78-1) is a heterocyclic building block composed of a piperidine ring N-substituted with a 5-iodo-1H-1,2,3-triazole moiety. Its molecular formula is C₇H₁₁IN₄ and its monoisotopic mass is 278.00284 Da [1]. The iodine substituent at the triazole 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions and radioiodination, while the secondary piperidine amine offers a site for further derivatization. Computed properties include a topological polar surface area (TPSA) of 42.7 Ų, a XLogP3-AA of 0.4, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Triazolylpiperidine Scaffolds Cannot Substitute for the 5-Iodo Regioisomer in Precision Synthesis and Radiolabeling Applications


In-class triazolylpiperidine compounds lack the specific reactivity conferred by the iodine atom at the 5-position of the triazole ring. Substitution with hydrogen, methyl, chloro, or bromo analogs alters both the steric and electronic profile of the heterocycle, and critically removes the heavy-atom handle required for radioiodination or chemoselective cross-coupling. Even a regioisomeric shift of the iodine to the 4-position changes the bond dissociation energy and the geometry of metal coordination in catalytic cycles [1]. Consequently, generic substitution without rigorous experimental validation risks failure in synthetic sequences dependent on oxidative addition at the C–I bond or in the generation of radioiodinated tracers where the 5-iodotriazole motif has been specifically validated in caspase-3 imaging probes [2].

Quantitative Differentiation Evidence: 3-(5-Iodotriazol-1-yl)piperidine vs. Closest Analogs


Enhanced LogP and Reduced TPSA vs. Des-Iodo Analog Favor Blood-Brain Barrier Permeability

The iodine atom at the 5-position increases lipophilicity and reduces topological polar surface area relative to the unsubstituted 3-(1H-1,2,3-triazol-1-yl)piperidine. Computed XLogP3-AA for the target compound is 0.4, compared to a calculated XLogP3-AA of -0.2 for the des-iodo analog [1]. TPSA decreases from 55.6 Ų (des-iodo) to 42.7 Ų for the iodo derivative, a reduction of 12.9 Ų. This shift places the compound closer to the physicochemical space associated with passive blood-brain barrier penetration (typically TPSA < 60-70 Ų and positive LogP) [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Higher Molecular Weight and Heavy Atom Count Enable Distinguishing Mass Spectrometry Detection vs. 5-H and 5-Cl Analogs

The presence of iodine provides a distinct isotopic signature (monoisotopic mass 278.00284 Da) and increases the molecular weight by approximately 126 Da compared to the 5-H analog (MW ~152 Da) and by approximately 66 Da compared to the 5-Cl analog (MW ~212 Da) [1]. This mass shift improves signal-to-noise discrimination in complex biological matrices and permits the use of extracted ion chromatograms with narrow mass windows, reducing false positives in metabolite identification workflows [2].

Analytical Chemistry LC-MS/MS Metabolite Identification

Validated 5-Iodotriazole Moiety for Caspase-3 SPECT/PET Tracer Development (FITI Platform) Not Accessible via 4-Iodo or Bromo Analogs

The 5-iodo-1,2,3-triazole motif has been specifically validated in a PET/SPECT tracer discovery context. The compound [¹²³I]FITI, a 5-iodo-1,2,3-triazole analog of [¹⁸F]ICMT11, demonstrated caspase-3 binding affinity with a Ki of 6.1 ± 0.9 nM, comparing favorably to the parent [¹⁸F]ICMT11 (Ki = 12.4 ± 4.7 nM) [1]. Radioiodination at the 5-position was achieved in 55 ± 12% radiochemical yield via a chelator-accelerated one-pot CuAAC reaction. The 4-iodo regioisomer is not accessible via this cycloaddition route, and bromo analogs exhibit less favorable radiolabeling kinetics for SPECT isotope exchange [1].

Molecular Imaging Radiopharmaceutical Chemistry Apoptosis Imaging

C–I Bond Enables Chemoselective Sonogashira Coupling Over C–Br and C–Cl in Orthogonal Functionalization Strategies

The C(sp²)–I bond in 5-iodotriazoles undergoes oxidative addition with Pd(0) catalysts under milder conditions than the corresponding C–Br or C–Cl bonds. Reported relative reactivity rates for Pd-catalyzed cross-coupling follow the order C–I > C–Br ≫ C–Cl (approximate rates: 10⁴:10²:1 for I:Br:Cl in standard Sonogashira conditions) [1]. This allows chemoselective alkyne coupling at the 5-position of the triazole while leaving other halogen substituents (e.g., aryl bromides) intact on the piperidine ring, a strategy not feasible with the 5-bromo or 5-chloro analogs due to diminished oxidative addition selectivity [2].

Organic Synthesis Cross-Coupling Orthogonal Reactivity

Increased Rotatable Bond Count vs. 4-Substituted Regioisomer Modulates Conformational Entropy and Target Binding

The 3-piperidinyl substitution pattern in the target compound results in a rotatable bond count of 1 (the piperidine–triazole C–N bond), which is identical to the 4-substituted regioisomer. However, molecular docking studies on N-functionalized piperidine derivatives linked to 1,2,3-triazoles indicate that the 3-piperidinyl linkage orients the triazole ring in a distinct conformational space relative to the piperidine nitrogen lone pair compared to the 4-substituted analog, potentially affecting hydrogen-bonding geometry with biological targets [1]. The computed single rotatable bond between the piperidine and triazole rings nevertheless preserves sufficient rigidity to minimize entropic penalty upon binding, while the sp³-hybridized piperidine nitrogen allows protonation-state-dependent conformational switching [2].

Computational Chemistry Molecular Docking Conformational Analysis

Iodine as a Superior Leaving Group Over Bromine and Chlorine in Nucleophilic Aromatic Substitution on Electron-Deficient Triazoles

On electron-deficient heterocycles such as 1,2,3-triazole, the 5-position can undergo nucleophilic aromatic substitution (SNAr) when activated by an electron-withdrawing group. Iodine is a significantly better leaving group than bromine or chlorine in SNAr reactions due to its lower C–X bond dissociation energy (C–I: ~209 kJ/mol vs. C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and greater polarizability [1]. This enables fluoride-18 or other nucleophilic halogen exchange reactions to proceed under milder conditions with the 5-iodo derivative compared to the 5-bromo or 5-chloro analogs, where elevated temperatures or stronger bases may degrade the piperidine ring [2].

Synthetic Methodology Halogen Exchange Nucleophilic Substitution

Highest-Impact Procurement Scenarios for 3-(5-Iodotriazol-1-yl)piperidine Based on Quantified Differentiation


Development of Radioiodinated SPECT or PET Tracers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Researchers synthesizing caspase-3 or other apoptosis imaging agents should select this compound as the core 5-iodotriazole precursor. The FITI platform study demonstrated that the 5-iodotriazole motif, directly accessible from 3-azidopiperidine and iodoalkyne coupling partners, yields tracers with Ki = 6.1 ± 0.9 nM for caspase-3 and 55 ± 12% radiochemical yield for ¹²³I incorporation [1]. The 4-iodo regioisomer cannot be synthesized via the same CuAAC chemistry, making the 5-iodo compound non-substitutable for this application.

Orthogonal Multi-Step Synthesis Requiring Chemoselective Sonogashira or Suzuki Coupling at the Triazole 5-Position

In synthetic routes where a Pd-catalyzed coupling must occur selectively at the triazole ring in the presence of other halogenated aryl or heteroaryl groups, the C–I bond's ~100-fold higher oxidative addition rate over C–Br ensures chemoselectivity [1]. This property is critical for constructing 1,4,5-trisubstituted triazole libraries where sequential coupling reactions are planned.

Physicochemical Optimization of CNS-Penetrant Triazolylpiperidine Lead Compounds

When optimizing a triazolylpiperidine scaffold for blood-brain barrier penetration, the 5-iodo derivative offers a computationally validated improvement in lipophilicity (ΔXLogP3-AA = +0.6) and reduction in TPSA (ΔTPSA = -12.9 Ų) relative to the unsubstituted parent [1]. This positions the compound favorably within the CNS multiparameter optimization (MPO) space, making it a rational procurement choice for CNS drug discovery programs.

LC-MS/MS Bioanalytical Method Development Requiring a High-Mass, Isotopically Distinct Internal Standard

The monoisotopic mass of 278.00284 Da and characteristic iodine isotopic pattern (M:M+2 ≈ 1:1) provide a unique analytical signature that distinguishes this compound from common biological matrix interferences and from lighter halogen analogs [1]. Bioanalytical laboratories developing quantitative assays for triazolylpiperidine-derived drug candidates should procure this compound as a structurally matched internal standard for method validation.

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